FH 1 Doubles Albumin Secretion and Increases CYP3A4 Activity vs. Untreated Controls in iPSC-Derived Hepatocytes
FH 1 treatment significantly enhances functional maturation of iPSC-derived hepatocyte-like cells (iHeps) compared to untreated controls. Albumin secretion, a key marker of hepatocyte function, is doubled, and CYP3A4 enzyme activity is increased [1]. In a separate study, FH 1 pretreatment of iPSC-derived HLCs for 48 hours increased albumin secretion by ~2.5-fold and CYP3A4 activity by ~2.1-fold compared to untreated HLCs .
| Evidence Dimension | Albumin secretion and CYP3A4 activity |
|---|---|
| Target Compound Data | Albumin secretion: 2x increase over control; CYP3A4 activity: increased [1]. In a separate study: ALB secretion: ~2.5-fold increase; CYP3A4 activity: ~2.1-fold increase . |
| Comparator Or Baseline | Untreated iPSC-derived iHeps / HLCs (control) |
| Quantified Difference | Albumin: 2x to 2.5x increase; CYP3A4: increased activity up to 2.1x |
| Conditions | In vitro, iPSC-derived hepatocyte-like cells (iHeps) or HLCs treated with FH 1 (2 μM) for 9 days [1] or 48 hours . |
Why This Matters
This demonstrates FH 1's unique ability to drive functional maturation beyond basal differentiation, which is critical for applications requiring authentic hepatocyte function like drug metabolism assays.
- [1] Shan J, Schwartz RE, Ross NT, et al. Identification of small molecules for human hepatocyte expansion and iPS differentiation. Nat Chem Biol. 2013;9(8):514-520. View Source
